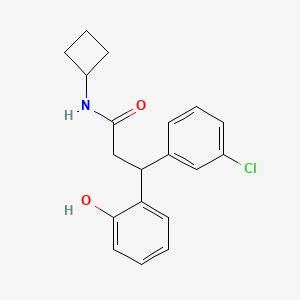![molecular formula C19H30FN3O B6046636 N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide, commonly known as DFPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFPM belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are being investigated as a treatment option for several neuropsychiatric disorders.
Mécanisme D'action
DFPM works by inhibiting the reuptake of glycine by N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide transporters, which results in an increase in the levels of glycine in the brain. This increase in glycine levels enhances the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
Biochemical and Physiological Effects
DFPM has been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes. DFPM has also been shown to enhance the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFPM has several advantages for lab experiments, including its ability to enhance the function of NMDA receptors and increase the levels of glycine in the brain. However, DFPM also has several limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on DFPM, including its potential therapeutic applications in several neuropsychiatric disorders, its safety and efficacy, and its potential for use in combination with other drugs. Further research is also needed to determine the optimal dosage and duration of treatment for DFPM. Additionally, research is needed to determine the potential side effects of DFPM and its long-term effects on the brain.
Méthodes De Synthèse
DFPM can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with 1-(2-bromoethyl)piperidine to form N-(2-fluorobenzyl)-1-(2-piperidinyl)ethanamine. This intermediate is then reacted with diethyl oxalate to form N~2~,N~2~-diethyl-N~1~-[(2-fluorobenzyl)piperidin-1-yl]-N~1~-methylglycinamide, which is then converted to DFPM by hydrolysis.
Applications De Recherche Scientifique
DFPM has been extensively studied for its potential therapeutic applications in several neuropsychiatric disorders, including schizophrenia, depression, and anxiety. N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide inhibitors like DFPM are believed to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in several important brain processes like learning, memory, and cognition. DFPM has also been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes.
Propriétés
IUPAC Name |
2-(diethylamino)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-4-22(5-2)15-19(24)21(3)17-10-8-12-23(14-17)13-16-9-6-7-11-18(16)20/h6-7,9,11,17H,4-5,8,10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGVKGIASCLFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6046572.png)
![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)

